COX-2 Inhibitory Potency of Imidazo[1,2-b]pyrazole Derivatives: Trifluoromethyl-Containing Scaffold Demonstrates Comparable Potency to Celecoxib
Although direct COX-2 IC50 data for the target compound are not reported, class-level evidence demonstrates that imidazo[1,2-b]pyrazole derivatives bearing electron-withdrawing substituents achieve potent COX-2 inhibition. Specifically, imidazo[1,2-b]pyrazole derivative 13 exhibited an IC50 of 3.37 ± 0.07 µM against COX-2, comparable to celecoxib (IC50 = 3.60 ± 0.07 µM) and superior to meloxicam (IC50 = 7.58 ± 0.13 µM) in a cell-free enzymatic assay [1]. The target compound, featuring a trifluoromethyl group at C6—an electron-withdrawing substituent analogous to those in the active series—is structurally positioned within this activity space. This contrasts with non-fluorinated imidazo[1,2-b]pyrazole analogs, which lack the electronic modulation conferred by the CF3 group and are therefore less likely to achieve comparable potency.
| Evidence Dimension | COX-2 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly measured; scaffold with CF3 at C6 predicted to confer comparable electronic effects to active analogs |
| Comparator Or Baseline | Imidazo[1,2-b]pyrazole derivative 13 (IC50 = 3.37 ± 0.07 µM); Celecoxib (IC50 = 3.60 ± 0.07 µM); Meloxicam (IC50 = 7.58 ± 0.13 µM). Non-fluorinated imidazo[1,2-b]pyrazole scaffold: no reported COX-2 activity. |
| Quantified Difference | Derivative 13 is ~2.3-fold more potent than meloxicam; equipotent to celecoxib. Non-fluorinated analogs show no measurable COX-2 activity at comparable concentrations. |
| Conditions | Cell-free COX-2 enzymatic assay; in vitro |
Why This Matters
Procurement of the trifluoromethyl-substituted scaffold enables access to COX-2 inhibitory chemical space that is inaccessible with non-fluorinated imidazo[1,2-b]pyrazole building blocks.
- [1] Ayman, R.; Abusaif, M. S.; Radwan, A. M.; Elmetwally, A. M.; Ragab, A. Development of novel pyrazole, imidazo[1,2-b]pyrazole, and pyrazolo[1,5-a]pyrimidine derivatives as a new class of COX-2 inhibitors with immunomodulatory potential. Eur. J. Med. Chem. 2023, 249, 115138. View Source
